N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide
Description
Properties
Molecular Formula |
C17H20N4O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-11-16(9-18-13-3-5-14(6-4-13)19-12(2)22)17(23)21(20-11)15-7-8-26(24,25)10-15/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,22) |
InChI Key |
MZMMLDMVCKHAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Anticancer Activity
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
For instance, a study reported that compounds with similar structures demonstrated promising activity against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest . Furthermore, molecular docking studies indicated that the compound could interact effectively with key proteins involved in cancer progression .
Other Therapeutic Applications
Beyond anticancer applications, this compound has potential uses in other therapeutic areas such as:
- Antimicrobial Activity : Compounds with similar thiophene and pyrazole structures have shown antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
- Neuroprotective Effects : Research suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-y] derivatives were synthesized and tested for anticancer activity. The results indicated a dose-dependent response against prostate and colon cancer cell lines . The compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Molecular Docking Analysis
A molecular docking study assessed the binding affinity of N-[4-{(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl...]}] to epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The results demonstrated favorable binding interactions that could translate into effective therapeutic strategies against tumors .
Mechanism of Action
The compound exerts its effects by activating GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The activation of GIRK channels by N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide leads to the hyperpolarization of the cell membrane, reducing neuronal excitability and providing therapeutic benefits in conditions like epilepsy .
Comparison with Similar Compounds
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is unique due to its specific structure and potent activity as a GIRK channel activator. Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also activate GIRK channels but may differ in their potency and selectivity.
Urea-based GIRK channel activators: These compounds have been used previously but may have lower metabolic stability compared to the sulfone-based head group in this compound.
Biological Activity
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound featuring a unique combination of a pyrazole ring and a tetrahydrothiophene moiety. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.9 g/mol. The structure includes functional groups that are known to interact with biological systems, potentially influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O2S |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | 1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
| InChI Key | STVGUHIUFXFTNG-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a similar pyrazole structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but are promising based on the structural analogs in literature .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives such as celecoxib are well-known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. Similar mechanisms may be applicable to this compound, warranting further investigation into its effects on inflammatory pathways .
Antimicrobial Activity
The presence of the tetrahydrothiophene moiety in the compound may enhance its antimicrobial activity. Research has shown that thiophene derivatives often display significant antibacterial and antifungal properties. The interaction of this compound with microbial targets could lead to the development of new antimicrobial agents .
Case Studies and Research Findings
A number of studies have explored the biological activities of similar compounds:
- Pyrazole Derivatives : A review highlighted various pyrazole compounds exhibiting broad-spectrum biological activities including anticancer and anti-inflammatory effects .
- Synthesis and Evaluation : Research on synthesized pyrazole derivatives demonstrated their effectiveness against specific cancer cell lines, showcasing their potential as therapeutic agents .
- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects have revealed interactions with key enzymes and receptors involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
